molecular formula C12H24O3 B095616 3-(Hydroxymethyl)heptan-4-yl butanoate CAS No. 18618-91-2

3-(Hydroxymethyl)heptan-4-yl butanoate

Cat. No. B095616
CAS RN: 18618-91-2
M. Wt: 216.32 g/mol
InChI Key: VGXSATHUPYIAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Hydroxymethyl)heptan-4-yl butanoate, also known as HMHPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. This compound is a derivative of heptanoic acid and is synthesized using specific methods.

Mechanism Of Action

The mechanism of action of 3-(Hydroxymethyl)heptan-4-yl butanoate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body, including the NF-κB pathway, which is involved in inflammation and immune responses.

Biochemical And Physiological Effects

3-(Hydroxymethyl)heptan-4-yl butanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, it has been shown to have antiviral properties and can cross the blood-brain barrier, making it a potential drug delivery system for neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(Hydroxymethyl)heptan-4-yl butanoate in lab experiments is its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. Additionally, it has been shown to have antitumor, anti-inflammatory, and antiviral properties, making it a promising compound for further research. However, one limitation of using 3-(Hydroxymethyl)heptan-4-yl butanoate in lab experiments is the complexity of its synthesis method, which may limit its availability and increase the cost of research.

Future Directions

There are several future directions for research on 3-(Hydroxymethyl)heptan-4-yl butanoate. One direction is to further investigate its potential applications in drug delivery systems for neurological disorders. Additionally, more studies are needed to fully understand the mechanism of action of 3-(Hydroxymethyl)heptan-4-yl butanoate and its effects on various signaling pathways in the body. Furthermore, research is needed to optimize the synthesis method of 3-(Hydroxymethyl)heptan-4-yl butanoate to improve its yield and purity. Finally, more studies are needed to investigate the potential side effects and toxicity of 3-(Hydroxymethyl)heptan-4-yl butanoate to ensure its safety for human use.
Conclusion:
In conclusion, 3-(Hydroxymethyl)heptan-4-yl butanoate is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. Its synthesis method has been studied extensively, and various modifications have been made to improve the yield and purity of the compound. 3-(Hydroxymethyl)heptan-4-yl butanoate has been shown to have antitumor, anti-inflammatory, and antiviral properties, making it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 3-(Hydroxymethyl)heptan-4-yl butanoate involves the reaction of heptanoic acid with formaldehyde and hydrogen cyanide. This reaction produces 3-(Hydroxymethyl)heptan-4-ol, which is then esterified with butanoic acid to form 3-(Hydroxymethyl)heptan-4-yl butanoate. This synthesis method has been studied extensively, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

3-(Hydroxymethyl)heptan-4-yl butanoate has been studied for its potential applications in medicinal chemistry, pharmaceuticals, and biochemistry. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

CAS RN

18618-91-2

Product Name

3-(Hydroxymethyl)heptan-4-yl butanoate

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

3-(hydroxymethyl)heptan-4-yl butanoate

InChI

InChI=1S/C12H24O3/c1-4-7-11(10(6-3)9-13)15-12(14)8-5-2/h10-11,13H,4-9H2,1-3H3

InChI Key

VGXSATHUPYIAQX-UHFFFAOYSA-N

SMILES

CCCC(C(CC)CO)OC(=O)CCC

Canonical SMILES

CCCC(C(CC)CO)OC(=O)CCC

Origin of Product

United States

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